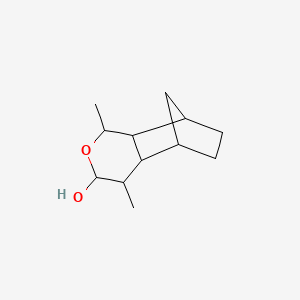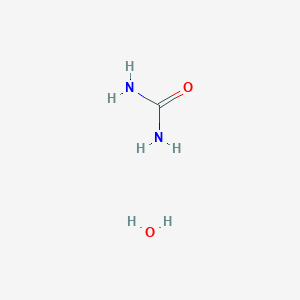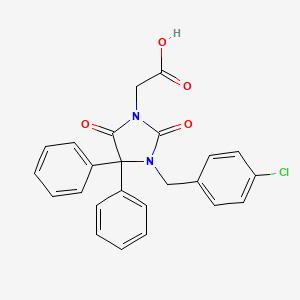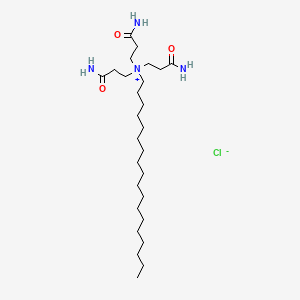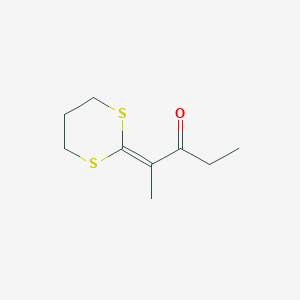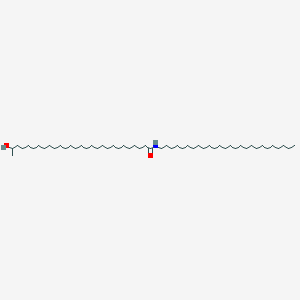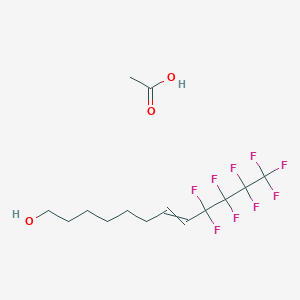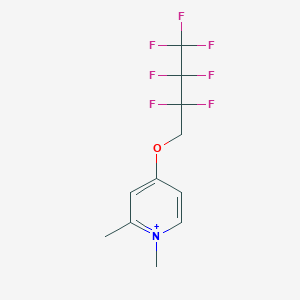
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is an organic compound that features a trimethylsilyl group, a bromine atom, and an alkyne functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 5-bromopent-4-ynoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alkenes and alkanes.
科学的研究の応用
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. The bromine atom serves as a leaving group in substitution reactions, while the alkyne group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethyl glycosides: Synthesized from glucose and used in carbohydrate chemistry.
Trimethylsilyl chloride: A common silylating agent used to protect hydroxyl groups.
Uniqueness
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is unique due to its combination of a trimethylsilyl group, a bromine atom, and an alkyne functional group. This combination provides a versatile reactivity profile, making it valuable in various synthetic applications and research fields.
特性
CAS番号 |
138376-10-0 |
|---|---|
分子式 |
C10H17BrO2Si |
分子量 |
277.23 g/mol |
IUPAC名 |
2-trimethylsilylethyl 5-bromopent-4-ynoate |
InChI |
InChI=1S/C10H17BrO2Si/c1-14(2,3)9-8-13-10(12)6-4-5-7-11/h4,6,8-9H2,1-3H3 |
InChIキー |
LEQGIEWJYLKVBG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)CCC#CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


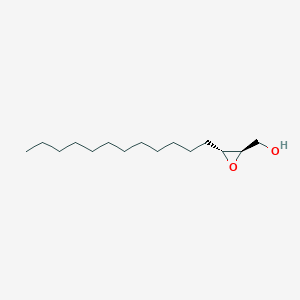
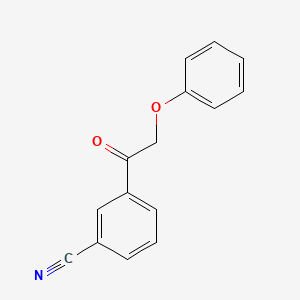
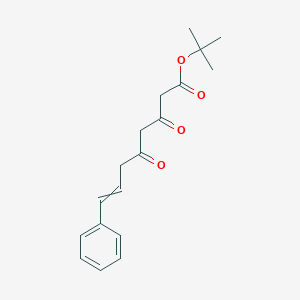
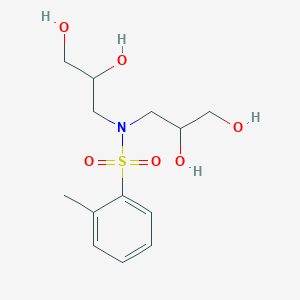
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
